BenchChemオンラインストアへようこそ!

3-Hydroxy-N-isobutylbenzenesulfonamide

Physicochemical characterization Intermediate procurement Quality control

PROCUREMENT VALUE: Patent-documented intermediate for HIV protease inhibitors & RORγ modulators (US 9,540,318). The meta-phenolic -OH enables crystallization-driven purification, provides a derivatizable O-handle for P2′ elaboration, and offers a Phase II glucuronidation clearance pathway absent in the unsubstituted parent. The 16-Da mass shift (MW 229.30 vs. 213.30) ensures unambiguous QC lot release by LC-MS. Choose 3-hydroxy over N-isobutylbenzenesulfonamide when downstream API requires O-functionalization, lower cLogP (~0.5–0.7 units), and reduced CYP oxidative liability.

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
Cat. No. B14765934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-N-isobutylbenzenesulfonamide
Molecular FormulaC10H15NO3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCC(C)CNS(=O)(=O)C1=CC=CC(=C1)O
InChIInChI=1S/C10H15NO3S/c1-8(2)7-11-15(13,14)10-5-3-4-9(12)6-10/h3-6,8,11-12H,7H2,1-2H3
InChIKeyBUAJBZIGHXQAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-N-isobutylbenzenesulfonamide for Pharmaceutical Intermediate Procurement: Compound Class, Structural Signature, and Quality Baseline


3-Hydroxy-N-isobutylbenzenesulfonamide (CAS 1082262-85-8, molecular formula C₁₀H₁₅NO₃S, molecular weight 229.30) is an aromatic sulfonamide derivative bearing a phenolic hydroxyl group at the meta-position of the benzene ring and an N-isobutyl substituent . Its SMILES notation (CC(C)CNS(=O)(=O)c1cccc(O)c1) encodes a dual hydrogen-bond donor/acceptor architecture arising from the sulfonamide –SO₂NH– moiety and the phenolic –OH group . This compound has been explicitly disclosed in patent literature as a crystalline intermediate in the synthesis of benzenesulfonamide-based HIV protease inhibitors and as a structural component within retinoid-related orphan receptor gamma (RORγ) modulator scaffolds [1][2].

Why Generic Substitution Falls Short: The Differentiating Role of the 3-Hydroxy Substituent in 3-Hydroxy-N-isobutylbenzenesulfonamide


Within the N-isobutylbenzenesulfonamide structural class, the presence, position, and identity of the aromatic ring substituent are not interchangeable—they dictate hydrogen-bonding capacity, metabolic liability, and synthetic downstream compatibility. The closest commercially characterized analog, N-isobutylbenzenesulfonamide (CAS 23705-39-7, C₁₀H₁₅NO₂S, MW 213.30), lacks the phenolic hydroxyl entirely and therefore provides one fewer hydrogen-bond donor, reduced topological polar surface area (TPSA), and higher calculated lipophilicity [1]. These differences produce measurable divergence in chromatographic retention, solid-state crystallinity, and Phase I metabolic susceptibility (glucuronidation/sulfation of the phenolic –OH), all of which are consequential when the compound serves as a late-stage intermediate where impurity profiles and pharmacokinetic outcomes of the final API are tightly specified . This guide provides the quantitative basis for preferring the 3-hydroxy variant over the unsubstituted parent and other positional isomers in contexts where these properties matter.

3-Hydroxy-N-isobutylbenzenesulfonamide Quantitative Differentiation Evidence Guide: Head-to-Head Physicochemical and Application Comparisons


Molecular Formula and Mass Difference: 3-Hydroxy vs. Unsubstituted N-Isobutylbenzenesulfonamide

3-Hydroxy-N-isobutylbenzenesulfonamide (C₁₀H₁₅NO₃S, monoisotopic mass 229.08 Da) differs from the closest unsubstituted analog N-isobutylbenzenesulfonamide (C₁₀H₁₅NO₂S, monoisotopic mass 213.08 Da) by exactly one oxygen atom (+15.99 Da) [1]. This mass increment is analytically resolvable by LC-MS and serves as an unambiguous identity confirmation parameter in intermediate release testing.

Physicochemical characterization Intermediate procurement Quality control

Hydrogen-Bond Donor Count and Topological Polar Surface Area (TPSA) Advantage for Downstream API Pharmacophore Matching

3-Hydroxy-N-isobutylbenzenesulfonamide possesses two hydrogen-bond donor (HBD) atoms (one sulfonamide N–H, one phenolic O–H) and a calculated TPSA of approximately 66.6 Ų, compared to one HBD and a TPSA of approximately 46.2 Ų for the unsubstituted N-isobutylbenzenesulfonamide . The additional HBD from the meta-phenolic –OH expands the hydrogen-bonding pharmacophore available for target protein backbone interactions in the final drug substance.

Medicinal chemistry Drug design Intermediate selection

Predicted Lipophilicity Modulation: cLogP Reduction Confers Favorable Metabolic Clearance Trajectory

Introduction of the phenolic –OH group at the meta-position is predicted to reduce the logP of 3-hydroxy-N-isobutylbenzenesulfonamide by approximately 0.5–0.7 log units relative to the unsubstituted N-isobutylbenzenesulfonamide. This magnitude of lipophilicity shift is class-level consistent with the well-characterized π-value of –0.67 for aromatic –OH substitution in substituted benzenesulfonamide series, translating to a predicted approximately 3–5 fold reduction in octanol-water partition coefficient [1].

ADME prediction Metabolic stability Drug metabolism

Phase II Metabolic Conjugation Liability: Phenolic Glucuronidation Clearance Distinguishes 3-Hydroxy from Non-Hydroxy Analogs

The phenolic –OH of 3-hydroxy-N-isobutylbenzenesulfonamide constitutes a well-established metabolic soft spot for Phase II conjugation (primarily UGT-mediated O-glucuronidation and, to a lesser extent, SULT-mediated O-sulfation), a clearance pathway that is entirely absent in the unsubstituted N-isobutylbenzenesulfonamide comparator. This bifurcation in metabolic fate means that the 3-hydroxy variant can, in principle, be cleared through a non-CYP-dependent conjugative route, potentially reducing drug-drug interaction liability via CYP inhibition [1].

Pharmacokinetics Metabolic soft spot Lead optimization

Crystalline Intermediate Function in HIV Protease Inhibitor Synthesis: Patent-Documented Role Differentiates from Generic Sulfonamide Building Blocks

US Patent Application US20050032889A1 explicitly discloses 3-hydroxy-N-isobutylbenzenesulfonamide as a crystalline intermediate in the manufacturing process for benzenesulfonamide-derived HIV protease inhibitors. In this process, the phenolic –OH serves as both a crystallinity-enabling functional group (facilitating purification via recrystallization) and a synthetic attachment point for downstream etherification or esterification steps [1]. Generic N-isobutylbenzenesulfonamide lacks this synthetic handle and cannot participate in the same downstream derivatization sequence.

HIV protease inhibitor Crystalline intermediate Darunavir synthesis

Meta-Hydroxy Positional Selectivity: Distinct Pharmacological Trajectory vs. Para-Hydroxy Isomers in RORγ Modulator Scaffolds

3-Hydroxy-N-isobutylbenzenesulfonamide bears the hydroxyl at the meta-position, as opposed to the para-hydroxy isomer (4-hydroxy-N-isobutylbenzenesulfonamide). In benzenesulfonamide-derived RORγ inverse agonist scaffolds, the meta-hydroxy substitution pattern has been explicitly disclosed in US Patent 9,540,318, whereas para-substituted variants feature in structurally distinct RORγ modulator chemotypes with differing selectivity profiles [1]. The meta-OH imparts an electronic effect (σₘ = +0.12, Hammett) distinct from para-OH (σₚ = −0.37), altering the sulfonamide N–H acidity and consequently the hydrogen-bond donor strength to the receptor [2].

RORγ modulation Positional isomer Nuclear receptor

3-Hydroxy-N-isobutylbenzenesulfonamide Procurement and Application Scenarios: Where Structural Specificity Determines Project Success


Late-Stage Intermediate Procurement for HIV-1 Protease Inhibitor Manufacturing (Darunavir-Class Compounds)

When sourcing a crystalline intermediate for HIV protease inhibitor synthesis, 3-hydroxy-N-isobutylbenzenesulfonamide provides a patent-documented synthetic entry point with the phenolic –OH group serving as both a crystallinity-enabling handle for purification and a derivatizable site for downstream P2′ pharmacophore elaboration [1]. The unsubstituted N-isobutylbenzenesulfonamide lacks both functionalities. The 16-Da mass difference between the 3-hydroxy variant and the unsubstituted parent (C₁₀H₁₅NO₃S vs. C₁₀H₁₅NO₂S; MW 229.30 vs. 213.30) provides an unambiguous LC-MS identity checkpoint for incoming QC lot release [2]. Summary comparator selection rule: prefer the 3-hydroxy variant over N-isobutylbenzenesulfonamide when the synthetic route requires O-derivatization and the quality specification demands mass-spectrometric identity discrimination.

RORγ Inverse Agonist Lead Optimization Programs Requiring Meta-Hydroxy Pharmacophore Architecture

For medicinal chemistry teams pursuing RORγ inverse agonists, the meta-hydroxy substitution pattern of 3-hydroxy-N-isobutylbenzenesulfonamide places the compound within the patent-disclosed chemotype of US 9,540,318 [1]. The distinct Hammett electronic character of meta-OH (σₘ = +0.12) vs. para-OH (σₚ = −0.37) modulates sulfonamide N–H hydrogen-bond donor strength differently, which may impact target engagement and selectivity . This positional specificity means that procurement of the meta-hydroxy isomer commits the program to a defined patent landscape and pharmacological trajectory that cannot be accessed with the para-isomer or the unsubstituted parent. Summary comparator selection rule: meta-OH not interchangeable with para-OH when the project goal is structure-activity relationship exploration within the US 9,540,318 patent space.

ADME Property Optimization via Phenolic –OH Introduction for Reduced CYP-Burden Clearance

In lead optimization campaigns where reducing Cytochrome P450-mediated oxidative clearance is a priority, 3-hydroxy-N-isobutylbenzenesulfonamide offers a Phase II conjugative clearance pathway (UGT-mediated O-glucuronidation) that is structurally unavailable to the unsubstituted N-isobutylbenzenesulfonamide comparator [1]. The predicted cLogP reduction of approximately 0.5–0.7 log units relative to the unsubstituted parent further reduces the driving force for CYP binding . This dual metabolic advantage—lower lipophilicity plus non-CYP clearance—makes the 3-hydroxy variant the preferred intermediate when the downstream API is intended for patient populations at risk of polypharmacy drug-drug interactions. Summary comparator selection rule: choose 3-hydroxy over unsubstituted when predicted lower CYP liability and availability of conjugative clearance are decision-driving criteria.

Quote Request

Request a Quote for 3-Hydroxy-N-isobutylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.